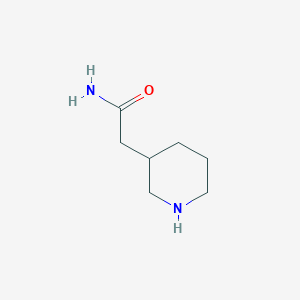

2-(Piperidin-3-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperidin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-7(10)4-6-2-1-3-9-5-6/h6,9H,1-5H2,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKYFQUAFRXSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196613-56-6 | |

| Record name | 2-(piperidin-3-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 3 Yl Acetamide and Analogues

Direct Synthesis and Optimization Strategies

The construction of the 2-(piperidin-3-yl)acetamide scaffold can be achieved through several synthetic routes, primarily involving the formation of the piperidine (B6355638) ring followed by or preceded by the introduction of the acetamide (B32628) side chain.

A common strategy for the synthesis of 3-substituted piperidines involves the modification of readily available piperidine precursors. One such approach begins with the reductive amination of N-protected 3-piperidone. For instance, the reaction of N-Boc-3-piperidone with an appropriate amine, such as ethyl glycinate, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), yields the corresponding 3-substituted piperidine. Subsequent peptide coupling and deprotection steps can then be employed to furnish the desired acetamide derivative. nih.gov

Another versatile method utilizes chiral pool starting materials, such as L-glutamic acid, to produce enantiomerically pure 3-aminopiperidine derivatives. niscpr.res.in This multi-step synthesis involves the esterification of L-glutamic acid, followed by N-protection (e.g., with a Boc group), reduction of the ester groups to alcohols, conversion of the diol to a ditosylate, and finally, cyclization with an amine to form the piperidine ring. niscpr.res.in The resulting N-Boc-3-aminopiperidine is a key intermediate that can be acylated to introduce the acetamide moiety.

Hydrogenation of substituted pyridine (B92270) precursors is also a widely used method for obtaining the piperidine core. nih.gov Catalytic hydrogenation of a suitably substituted pyridine, for example, a 3-aminopyridine (B143674) derivative, over a noble metal catalyst such as rhodium or platinum can yield the corresponding piperidine. nih.gov The conditions for these reactions, including catalyst choice, pressure, and temperature, are critical for achieving high yields and stereoselectivity.

Table 1: Comparison of Synthetic Routes to 3-Substituted Piperidine Precursors

| Starting Material | Key Transformation | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| N-Boc-3-piperidone | Reductive Amination | Efficient for introducing diversity at the 3-position. | May produce diastereomeric mixtures requiring separation. | nih.gov |

| L-Glutamic Acid | Multi-step synthesis including cyclization | Provides access to enantiomerically pure products. | Longer synthetic sequence. | niscpr.res.in |

| 3-Substituted Pyridine | Catalytic Hydrogenation | Direct route to the piperidine core. | Requires high pressure and specialized equipment; potential for side reactions. | nih.gov |

The formation of the amide bond is a pivotal step in the synthesis of this compound. This is typically achieved by reacting a 3-aminopiperidine precursor with an activated acetic acid derivative. The use of coupling reagents is common to facilitate this transformation, minimizing side reactions and improving yields.

Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are effective for this purpose. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions, including solvent and temperature, can be optimized to maximize the yield and purity of the final product.

Direct amidation of carboxylic acids and esters is also a viable, more atom-economical approach. mdpi.com For instance, the direct reaction of a 3-aminopiperidine with an acetic acid ester can be catalyzed by Lewis acids such as FeCl₃. mdpi.com Thermal methods that drive the reaction by removing water are also employed, though they may require harsher conditions. mdpi.com

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | DCM or DMF, room temperature | General organic chemistry literature |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Aqueous or organic solvent, often with HOBt | General organic chemistry literature |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | DMF or NMP, with a base like DIPEA | General organic chemistry literature |

The synthesis of enantiomerically pure isomers of this compound is of significant interest, as the biological activity of chiral molecules often resides in a single enantiomer. A key strategy for obtaining enantiopure products is to start with a chiral precursor. As mentioned, L-glutamic acid can be used to synthesize enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.in Subsequent acylation of this intermediate with an acetic acid derivative preserves the stereochemistry at the C3 position of the piperidine ring, leading to the enantiopure acetamide.

Enzyme-catalyzed reactions also offer a powerful tool for stereoselective synthesis. rsc.org For example, enzyme cascades utilizing galactose oxidase and imine reductase variants have been employed for the conversion of N-Cbz-protected L-lysinol to L-3-N-Cbz-aminopiperidine with high enantiopurity. rsc.org This enzymatic approach avoids potential racemization that can occur under harsh chemical conditions. rsc.org

Alternatively, racemic mixtures of 3-aminopiperidine derivatives can be resolved into their constituent enantiomers. This can be achieved through classical resolution techniques involving the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another effective method for separating enantiomers. nih.gov

Derivatization Approaches for Structural Diversification

Structural diversification of the this compound scaffold can be achieved by modifying either the piperidine ring or the acetamide moiety. These modifications are essential for structure-activity relationship (SAR) studies.

The secondary amine of the piperidine ring is a prime site for derivatization. N-substitution can be readily accomplished through various methods, including N-alkylation and N-arylation.

N-Alkylation: This is commonly performed by reacting the piperidine nitrogen with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The choice of base and reaction conditions can be tailored to the reactivity of the alkylating agent. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride is another effective method for introducing alkyl groups onto the piperidine nitrogen.

N-Arylation: The introduction of an aryl group on the piperidine nitrogen is typically achieved through copper-catalyzed cross-coupling reactions, such as the Ullmann or Goldberg reactions. bsu.bymdpi.com These reactions involve the coupling of the piperidine with an aryl halide (commonly an iodide or bromide) in the presence of a copper catalyst, a ligand (such as N,N'-dimethylethylenediamine), and a base (e.g., tripotassium phosphate) in a solvent like dioxane. bsu.by

Table 3: Examples of N-Substitution Reactions on the Piperidine Ring

| Reaction Type | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, DMF, room temperature | N-Alkylpiperidine | researchgate.net |

| N-Arylation (Goldberg Reaction) | Aryl iodide, CuI, N,N'-dimethylethylenediamine, K₃PO₄, dioxane, 90 °C | N-Arylpiperidine | bsu.by |

The acetamide group offers several possibilities for chemical modification, allowing for the introduction of diverse functionalities.

One approach involves the hydrolysis of the amide bond under acidic or basic conditions to yield the corresponding 3-aminopiperidine derivative and acetic acid. archivepp.com The liberated amine can then be reacylated with different acylating agents to introduce a wide variety of substituents, providing access to a library of analogues with modified side chains.

The methylene (B1212753) group of the acetamide can also be a site for functionalization, although this is generally more challenging. Furthermore, the amide nitrogen itself can be alkylated under specific conditions, leading to N-substituted acetamides. epa.gov Additionally, the entire acetamide group can be replaced by other functional groups through multi-step synthetic sequences starting from the 3-aminopiperidine precursor. For example, the amine could be converted into a sulfonamide or a urea, significantly altering the properties of the molecule.

Recent advances in medicinal chemistry have also explored the synthesis of various N-substituted acetamide derivatives as bioactive compounds, showcasing the importance of modifying this part of the molecule. nih.govnih.gov These modifications can include the introduction of aromatic or heterocyclic rings to the acetamide nitrogen, or the incorporation of different functional groups into the acetyl moiety. archivepp.com

Incorporation into Hybrid Molecular Architectures (e.g., with oxadiazole, quinazolinone, benzofuran (B130515) scaffolds)

The this compound core is a valuable building block for the synthesis of hybrid molecules, which combine multiple pharmacophores to enhance biological activity. Its integration with heterocyclic systems like oxadiazoles, quinazolinones, and benzofurans has led to the development of novel compounds with diverse therapeutic potential.

Oxadiazole Hybrids:

The synthesis of hybrid molecules incorporating the this compound moiety with a 1,3,4-oxadiazole (B1194373) ring is a common strategy in medicinal chemistry. A general approach involves the conversion of a piperidine-3-carboxylic acid derivative to a carbohydrazide (B1668358), which then undergoes cyclization with a suitable reagent to form the oxadiazole ring.

For instance, a series of N-substituted 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives have been synthesized. researchgate.netresearchgate.net The key intermediate, 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-thiol, is formed from ethyl piperidin-3-carboxylate through a multi-step process. researchgate.netresearchgate.net This intermediate is then reacted with various N-substituted 3-bromopropanamide (B1267534) electrophiles to yield the final hybrid molecules. researchgate.netresearchgate.net Although this example starts from a piperidin-3-carboxylate, a similar strategy could be employed starting with a suitably protected this compound derivative where the acetamide nitrogen is part of the final structure or the acetamide is introduced at a later stage.

A representative synthetic scheme for forming a piperidinyl-oxadiazole structure is outlined below:

Table 1: Synthesis of Piperidinyl-Oxadiazole Hybrid Molecules| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Ethyl piperidin-3-carboxylate, 4-Chlorobenzenesulfonyl chloride | Basic aqueous media | Ethyl 1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxylate |

| 2 | Product from Step 1, Hydrazine hydrate | - | 1-((4-chlorophenyl)sulfonyl)piperidine-3-carbohydrazide |

| 3 | Product from Step 2, Carbon disulfide | Alcoholic potassium hydroxide | 5-(1-((4-chlorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole-2-thiol |

This table is based on a synthetic route for related piperidinyl-oxadiazole structures. researchgate.netresearchgate.net

Quinazolinone Hybrids:

The fusion of the this compound scaffold with a quinazolinone core can be achieved through several synthetic strategies. A common method is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid derivative with an amide. nih.govwikipedia.orgijprajournal.com In the context of creating a hybrid with this compound, a derivative of anthranilic acid could be coupled with the acetamide nitrogen of the piperidine compound.

Alternatively, a pre-formed quinazolinone with a reactive group can be linked to the piperidine nitrogen. For example, novel hybrid quinazolinone-piperazine derivatives have been synthesized by reacting N-(2-(4-(4-(2-chloroacetyl)piperazin-1-yl)phenyl)-4-oxoquinazolin-3(4H)-yl)benzamide with various anilines. ijpras.com A similar approach could be adapted by using a this compound derivative as the nucleophile to displace a leaving group on a quinazolinone scaffold.

Benzofuran Hybrids:

The incorporation of a benzofuran moiety can be accomplished through various synthetic routes, including the Perkin rearrangement. wikipedia.orgnih.gov This reaction allows for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins, which can then be coupled with the piperidine nitrogen of this compound. nih.gov

Another approach involves the N-alkylation of a benzofuran-2-carboxamide (B1298429) with a piperidine derivative. For instance, novel N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized. nih.gov This was achieved by treating a benzofuran-2-carboxamide with sodium hydride, followed by N-alkylation with 1-(3-iodopropyl)piperidine, which was generated in situ from the corresponding chloro-derivative using a modified Finkelstein reaction. nih.gov A similar strategy could be envisioned where a suitably activated this compound acts as the alkylating agent for a benzofuran derivative.

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The formation of the aforementioned hybrid molecules involves several key chemical transformations.

The core amide bond in this compound is typically formed via a nucleophilic acyl substitution reaction. The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of an activated acetic acid derivative, such as an acid chloride or an ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide and a leaving group.

The formation of the 1,3,4-oxadiazole ring from a carbohydrazide generally proceeds via a dehydrative cyclization. nih.gov The carbohydrazide is first acylated, and the resulting diacylhydrazine intermediate undergoes acid- or base-catalyzed cyclization with the elimination of a water molecule to form the stable aromatic oxadiazole ring. nih.gov

The Niementowski synthesis of quinazolinones involves the thermal condensation of an anthranilic acid with an amide. nih.govijprajournal.com The proposed mechanism suggests an initial acylation of the anthranilic acid by the amide, followed by an intramolecular cyclization and dehydration to yield the quinazolinone ring system. ijprajournal.com

The Perkin rearrangement for the synthesis of benzofurans from 3-halocoumarins is initiated by a base-catalyzed opening of the lactone ring. nih.gov The resulting phenoxide then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring after subsequent rearrangement and acidification. nih.gov

Scale-up Considerations for Research Purposes

Transitioning the synthesis of this compound and its hybrid analogues from a laboratory scale to a larger scale for extensive research purposes presents several challenges.

Reaction Conditions and Control: Reactions that are manageable on a small scale may become difficult to control during scale-up. Exothermic reactions, for instance, require efficient heat dissipation to prevent runaway reactions and the formation of byproducts. The choice of solvents and reagents must also be considered for safety, cost, and environmental impact on a larger scale.

Purification and Impurity Profiling: As the scale of the synthesis increases, so does the difficulty of purification. Chromatographic methods that are effective for small quantities may become impractical. Crystallization is often the preferred method for purification on a larger scale, but developing a robust crystallization process can be time-consuming. drugdiscoverytrends.com A thorough impurity profile must be established to identify and quantify any byproducts or residual starting materials, as these can significantly impact the biological activity and reproducibility of research findings. synzeal.com Common impurities in piperidine synthesis can arise from starting materials or side reactions during the synthesis.

Handling and Safety: The handling of larger quantities of chemicals requires stricter safety protocols. The toxicity and reactivity of all reagents and intermediates must be carefully assessed. Appropriate personal protective equipment and engineering controls are essential to ensure the safety of the researchers.

Process Optimization: To ensure a reproducible and efficient synthesis on a larger scale, the process must be optimized. This may involve adjusting reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow chemistry is an emerging strategy that can offer better control over reaction parameters and facilitate safer and more efficient scale-up of pharmaceutical ingredient synthesis. researchgate.net

Table 2: Key Scale-up Challenges and Mitigation Strategies

| Challenge | Potential Issues | Mitigation Strategies |

|---|---|---|

| Reaction Control | Exothermic reactions, localized heating, poor mixing | Use of jacketed reactors with precise temperature control, optimization of stirring speed and impeller design, consideration of continuous flow reactors. |

| Work-up and Isolation | Emulsion formation during extractions, difficult filtration of solids | Selection of appropriate solvent systems, use of phase-separation aids, optimization of filtration techniques (e.g., pressure or vacuum filtration). |

| Purification | Inefficiency of chromatography for large quantities, difficulty in achieving desired purity | Development of robust crystallization methods, use of alternative purification techniques like trituration or distillation if applicable. |

| Impurity Control | Formation of new or increased levels of impurities, presence of residual solvents | Thorough process understanding to identify potential impurities, in-process controls to monitor impurity formation, rigorous purification steps. synzeal.com |

| Safety | Handling of large volumes of flammable or toxic materials, potential for runaway reactions | Comprehensive risk assessment, use of appropriate personal protective equipment and engineering controls (fume hoods, blast shields), implementation of emergency procedures. |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-(Piperidin-3-yl)acetamide. Analysis of ¹H and ¹³C NMR spectra allows for the precise mapping of the molecule's carbon skeleton and the chemical environment of each proton.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) ring and the acetamide (B32628) side chain. The piperidine ring protons (at positions 2, 3, 4, 5, and 6) would appear as complex multiplets in the aliphatic region due to spin-spin coupling. The proton at C3, being a methine group attached to the side chain, would have a characteristic chemical shift. The methylene (B1212753) protons of the side chain (-CH₂-C=O) would likely appear as a doublet, coupled to the C3 proton. The amide (-NH₂) protons may appear as a broad singlet, and the piperidine amine (-NH) proton would also present a distinct signal.

In the ¹³C NMR spectrum, seven unique carbon signals are anticipated, corresponding to the five carbons of the piperidine ring and the two carbons of the acetamide moiety (methylene and carbonyl carbon). The chemical shift of the carbonyl carbon is characteristically found in the downfield region (around 170-175 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups and molecular fragments.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |

| Piperidine CH (C3) | ~2.0 - 2.5 | m | C=O (Amide) | ~174 - 176 |

| Piperidine CH₂ (C2, C6) | ~2.6 - 3.2 | m | Piperidine CH (C3) | ~35 - 40 |

| Piperidine CH₂ (C4, C5) | ~1.4 - 1.9 | m | Piperidine CH₂ (C2, C6) | ~45 - 55 |

| Acetamide CH₂ | ~2.1 - 2.3 | d | Piperidine CH₂ (C4, C5) | ~25 - 35 |

| Piperidine NH | Variable (broad) | s (br) | Acetamide CH₂ | ~40 - 45 |

| Amide NH₂ | ~7.0 - 8.0 | s (br) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain insight into the molecule's structure through analysis of its fragmentation patterns. For this compound (C₇H₁₄N₂O), the monoisotopic mass is 142.1106 Da. uni.lu High-resolution mass spectrometry (HRMS) would confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to generate a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺ at m/z 143.1179). uni.lu The fragmentation pattern provides a structural fingerprint. Plausible fragmentation pathways include:

Alpha-cleavage: Fission of the C-C bond adjacent to the piperidine nitrogen, leading to the loss of the acetamide side chain or fragmentation of the ring.

Loss of the acetamide group: Cleavage of the bond between the piperidine ring and the side chain, resulting in a fragment corresponding to the piperidine ring.

Ring-opening fragmentation: A characteristic pathway for cyclic amines, leading to a series of smaller charged fragments. researchgate.net

Table 2: Predicted Mass Spectrometry Adducts and Fragments for this compound uni.lu

| Adduct/Fragment Type | Predicted m/z | Formula |

|---|---|---|

| [M+H]⁺ | 143.1179 | C₇H₁₅N₂O⁺ |

| [M+Na]⁺ | 165.0998 | C₇H₁₄N₂NaO⁺ |

| [M+K]⁺ | 181.0738 | C₇H₁₄N₂KO⁺ |

| [M-H]⁻ | 141.1033 | C₇H₁₃N₂O⁻ |

| Fragment (Loss of NH₂CO) | 99.1015 | C₆H₁₃N⁺ |

| Fragment (Piperidin-3-ylmethyl) | 98.0964 | C₆H₁₂N⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of both a secondary amine (in the ring) and a primary amide gives rise to distinct N-H stretching vibrations. The carbonyl group of the amide is responsible for a strong, sharp absorption band. acs.orgresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Symmetric & Asymmetric Stretch | 3100 - 3500 | Medium-Strong |

| Amine (N-H) | Stretch | 3200 - 3500 | Medium (often broad) |

| Aliphatic (C-H) | Stretch | 2850 - 3000 | Medium-Strong |

| Amide (C=O) | Stretch (Amide I band) | 1630 - 1680 | Strong |

| Amide (N-H) | Bend (Amide II band) | 1550 - 1640 | Medium-Strong |

| Aliphatic (C-N) | Stretch | 1000 - 1250 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: As this compound lacks extensive chromophores or conjugation, it is not expected to absorb significantly in the visible region. Its UV spectrum would likely be characterized by weak absorption bands in the far UV region (below 220 nm), corresponding to n→π* electronic transitions of the amide carbonyl group and n→σ* transitions of the nitrogen lone pairs. researchgate.netresearchgate.net

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its solid-state characteristics. researchgate.net

In the crystalline state, the piperidine ring is expected to adopt a stable chair conformation, which minimizes steric strain. The 2-acetamide substituent can be positioned in either an axial or equatorial orientation relative to the ring. The equatorial position is generally more sterically favored and thus more likely to be observed, as it minimizes unfavorable 1,3-diaxial interactions. The conformation of the acetamide side chain itself would be determined by the torsion angles around the C3-C(side chain) bond, influenced by packing forces and intermolecular interactions within the crystal lattice.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning this compound exists as a pair of enantiomers, (R)- and (S)-2-(piperidin-3-yl)acetamide. Chiral HPLC is the gold-standard technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. mdpi.comunife.it

The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. csfarmacie.cz For a compound like this compound, which contains a basic nitrogen and amide functionalities, several types of CSPs could be effective:

Polysaccharide-based CSPs: Columns with chiral selectors like cellulose or amylose derivatives are widely used and have proven effective for a broad range of chiral compounds. mdpi.com

Protein-based CSPs: Immobilized proteins can offer excellent enantioselectivity for compounds with amine groups.

Macrocyclic glycopeptide CSPs: Antibiotics like vancomycin or teicoplanin bonded to silica are effective for separating chiral amines and amides. unife.it

The mobile phase is typically a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol), often with a basic or acidic additive to improve peak shape and resolution. nih.gov The development of a robust chiral HPLC method is crucial for quality control in asymmetric synthesis and for studying the stereospecific properties of the individual enantiomers.

Table 4: Typical Chiral HPLC Method Parameters for Separation of Piperidine Derivatives nih.gov

| Parameter | Typical Condition |

|---|---|

| Column Type | Polysaccharide-based CSP (e.g., Chiralpak AD-H) |

| Mobile Phase | Hexane/Ethanol or Ethanol with amine modifier (e.g., 0.1% Diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210-230 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Computational Chemistry and in Silico Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Research on various acetamide (B32628) derivatives demonstrates the utility of molecular docking in identifying potential therapeutic agents. For instance, docking studies on a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed that compounds 5 and 7 exhibited good docking scores within the binding pocket of target proteins, suggesting their potential as anticancer molecules. nih.govresearchgate.net Similarly, N-aryl-2-(N-disubstituted) acetamide compounds have been evaluated as potential modulators of enzymes like monoamine oxidase A and B (MAO-A, MAO-B) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases. semanticscholar.org

In another study, novel N-(1,3-benzothiazole-2-yl)-2(pyridine-3-ylformohydrazido) acetamide derivatives were subjected to molecular docking to understand their mode of action against Enoyl-acyl-carrier protein reductase, a key enzyme in fatty acid synthesis, which is a target for antibacterial drugs. core.ac.uk These simulations help in elucidating the binding patterns and correlating them with the observed biological activity. core.ac.uk

Table 1: Example Docking Scores of Related Acetamide Derivatives

| Compound Class | Target Protein | Notable Finding | Reference |

|---|---|---|---|

| Quinazolinone Acetamide Derivatives | Anticancer Target | Compounds 5 and 7 showed good docking scores, indicating strong binding potential. | nih.govresearchgate.net |

| Benzothiazole Acetamide Derivatives | Enoyl-acyl-carrier protein reductase (ENR) | Docking revealed significant interactions with the enzyme's active site, correlating with antibacterial activity. | core.ac.uk |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating properties like molecular energies, geometries, and vibrational frequencies.

DFT studies on acetamide derivatives provide deep insights into their electronic properties and reactivity. For N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine the ground-state geometry and understand its electronic characteristics. acs.org Such calculations are also employed to analyze local reactivity through Fukui functions, which can predict the sites for nucleophilic and electrophilic attack. researchgate.net

In a study of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives as potential anti-HIV drugs, DFT was used to study their interaction with the amino acid tyrosine, revealing that the bond formation primarily occurs through nitrogen atoms. researchgate.net Furthermore, DFT calculations have been used to optimize the molecular structures of novel pyridine (B92270) derivatives synthesized from enaminonitrile pyridine, corroborating experimental findings from spectroscopic studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that relate a set of predictor variables (X) to the potency of the response variable (Y). In medicinal chemistry, these models are used to predict the biological activities of chemical compounds based on their molecular structures or physicochemical properties.

QSAR studies have been effectively applied to piperidine (B6355638) and acetamide analogues. For a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, Hansch-type QSAR studies were conducted to understand the influence of substitutions on the phenylacetamide aromatic ring on binding affinity at sigma1 and sigma2 receptors. nih.gov The study found that 3-substituted compounds generally had higher affinity and that selectivity for sigma1 receptors followed the trend 3 > 2 ≈ 4 for several substituents. nih.gov

In another example, three-dimensional QSAR (3D-QSAR) studies using Comparative Molecular Similarity Indices Analysis (CoMSIA) were performed on a series of irreversible fatty acid amide hydrolase (FAAH) inhibitors with a piperazine-carboxamide scaffold. mdpi.com The resulting model was highly predictive and provided contour maps that guided the design of new, potentially more potent inhibitors. mdpi.com These studies are crucial for optimizing lead compounds in the drug discovery pipeline. frontiersin.org

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

MD simulations provide valuable information on the stability of ligand-protein complexes and the conformational changes that occur upon binding. For potential antisickling agents derived from acetamide and acetic acid, MD simulations were used to assess the stability of the compounds when bound to the hemoglobin (Hba) protein. researchgate.net These simulations can reveal the robustness of interactions observed in static docking models. frontiersin.org

In a study of N-(1,3-benzothiazole-2-yl)-2(pyridine-3-ylformohydrazido) acetamide derivatives, molecular dynamics simulations were employed to complement docking studies, helping to elucidate the time-dependent dynamics of the ligand-receptor interactions. core.ac.uk

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule to explain and predict chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity. libretexts.org

FMO analysis is a standard component of DFT studies on novel compounds. For N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the HOMO-LUMO energy gap was calculated to understand its electronic properties and reactivity. acs.org In studies of chiral anthracene templates reacting with dienophiles, FMO energy calculations were performed to analyze the stability and reactivity of the molecules involved in Diels-Alder reactions. researchgate.net This type of analysis helps to rationalize reaction mechanisms and substituent effects on molecular orbitals. rsc.org

Table 2: Example HOMO-LUMO Data for Related Compounds

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-aminobenzimidazole (gas phase) | -5.73 | -0.65 | 5.08 | researchgate.net |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular fragments, allowing for a detailed investigation of close contacts between neighboring molecules.

This technique has been applied to several acetamide derivatives to understand their crystal packing. For N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide, a Hirshfeld surface analysis showed that H···H contacts were the most numerous intermolecular interactions, followed by O···H/H···O contacts. iucr.org In the case of 2-(perfluorophenyl)acetamide, the analysis revealed that F⋯F (30.4%), C⋯F/F⋯C (22.9%), and O⋯H/H⋯O (14.9%) contacts were the most significant contributors to the crystal packing. nih.gov This method provides quantitative insight into the forces that govern the supramolecular assembly of molecules in the solid state. mdpi.com

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Compound | H···H | O···H / H···O | F···F | C···F / F···C | H···F / F···H | Reference |

|---|---|---|---|---|---|---|

| N-(4-nitrophenyl)-2-(piperidin-1-yl)acetamide | Majority | Second most numerous | N/A | N/A | N/A | iucr.org |

| 2-(perfluorophenyl)acetamide | 10.2% | 14.9% | 30.4% | 22.9% | 14.0% | nih.gov |

Virtual Screening Methodologies for Novel Analogues

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Virtual screening campaigns have successfully identified novel piperidine and acetamide-based compounds with potential therapeutic applications. An in-house library of 210 biologically active compounds, including piperidine-based molecules, was virtually screened against COVID-19 targets to identify potential inhibitors. sciengpub.ir In another example, an integrated approach of virtual screening and mass spectrometry proteomics identified novel pyrazolo-piperidinone derivatives that target the YAP-TEAD protein-protein interface, a key interaction in some cancers. nih.gov This process often involves a step-wise filtering approach, starting with high-throughput virtual screening (HTVS) followed by more accurate docking protocols like Glide SP and XP to narrow down the number of potential hits. nih.gov

Investigation of Biological System Interactions and Mechanistic Insights

Enzyme Modulation Studies (in vitro biochemical assays)

The piperidine (B6355638) ring, a common motif in medicinal chemistry, serves as a versatile scaffold for designing enzyme inhibitors. By modifying this core structure, researchers have developed derivatives that exhibit inhibitory activity against several key enzyme families implicated in a variety of diseases.

Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

In the context of Alzheimer's disease research, derivatives of the piperidine scaffold have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). A study focused on substituted cinnamoyl piperidinyl acetates identified several compounds with notable inhibitory activity. For instance, a derivative featuring a 2-chloro substitution (compound 5b) was found to be the most potent AChE inhibitor in its series, with a half-maximal inhibitory concentration (IC50) of 19.74 µM. nih.gov This same compound also demonstrated dual inhibition, affecting BChE with an IC50 of 17.51 µM. nih.gov Kinetic analysis revealed a mixed-type inhibition mechanism for its action on AChE. nih.gov Another derivative from the same series, possessing a 4-ethoxy-3-methoxy moiety (compound 5q), showed superior inhibitory action against BChE with an IC50 value of 13.49 µM. nih.gov

Similarly, research on α,β-unsaturated carbonyl-based piperidinone derivatives revealed their potential as cholinesterase inhibitors. One such derivative, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one (compound 1d), emerged as the most potent against AChE in its series, with an IC50 of 12.55 µM. mdpi.com In contrast, a derivative with chlorine substituents, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one (compound 1g), was the most effective against BChE, recording an IC50 of 17.28 µM, and also displayed dual inhibitory action with an AChE IC50 of 18.04 µM. mdpi.com

Further studies on novel pyridyl–pyridazine-based compounds also highlighted a potent dual inhibitor (compound 5), which exhibited IC50 values of 0.26 µM for AChE and 0.19 µM for BChE. bohrium.com Another series of N-((1-(substituted-benzyl)piperidin-4-yl)methyl)carboxamide derivatives also yielded a potent dual inhibitor (compound 8i) with IC50 values of 0.39 µM against AChE and 0.28 µM against BChE. nih.gov

| Derivative Series | Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|---|

| Substituted Cinnamoyl Piperidinyl Acetates | 5b (2-chloro substitution) | AChE | 19.74 | Mixed |

| BChE | 17.51 | N/A | ||

| 5q (4-ethoxy-3-methoxy moiety) | BChE | 13.49 | N/A | |

| Piperidinone Derivatives | 1d (4-nitrobenzylidene) | AChE | 12.55 | N/A |

| 1g (4-chlorobenzylidene) | BChE | 17.28 | N/A | |

| AChE | 18.04 | N/A | ||

| Pyridyl–Pyridazine Derivatives | Compound 5 | AChE | 0.26 | N/A |

| BChE | 0.19 | N/A | ||

| N-((1-(substituted-benzyl)piperidin-4-yl)methyl)carboxamide Derivatives | Compound 8i | AChE | 0.39 | N/A |

| BChE | 0.28 | N/A |

Monoamine Oxidases (MAO-A, MAO-B)

Derivatives incorporating the piperidine scaffold have also been evaluated for their ability to inhibit monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes central to the metabolism of neurotransmitters. A study of pyridazinobenzylpiperidine derivatives found that most compounds were more effective against MAO-B than MAO-A. researchgate.net One compound in particular (S5) was the most potent MAO-B inhibitor with an IC50 of 0.203 µM and showed weak inhibition of MAO-A (IC50 = 3.857 µM), resulting in a high selectivity index of 19.04 for MAO-B. researchgate.net Kinetic studies identified this compound as a competitive and reversible inhibitor of MAO-B. nih.gov

Similarly, research on derivatives of piperine, an alkaloid containing a piperidine ring, demonstrated selective inhibition towards MAO-B. nih.gov One of the most potent compounds in this series had an IC50 of 498 nM against MAO-B. nih.gov Another study on piperine derivatives found that substituting the piperidine ring with small amine moieties led to potent and selective MAO-B inhibition. nih.gov For example, 5-(3,4-methylenedioxyphenyl)-2E,4E-pentadienoic acid n-propyl amide (compound 3) showed significant MAO-B inhibitory activity with an IC50 of 0.045 µM, while its effect on MAO-A was much lower (IC50 = 3.66 µM). nih.gov

| Derivative Series | Compound | Target Enzyme | IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Inhibition Type |

|---|---|---|---|---|---|

| Pyridazinobenzylpiperidine | S5 | MAO-B | 0.203 | 19.04 | Competitive, Reversible |

| MAO-A | 3.857 | ||||

| Piperine Derivative | Compound 3 | MAO-B | 0.045 | 81.33 | N/A |

| MAO-A | 3.66 | ||||

| Piperine Derivative | Unnamed | MAO-B | 0.498 | Selective for MAO-B | N/A |

Viral Proteases (e.g., SARS-CoV-2 3CLpro)

The emergence of SARS-CoV-2 has spurred research into inhibitors of its essential enzymes, including the 3C-like protease (3CLpro or Mpro). The piperidine scaffold has been utilized in the design of such inhibitors. Computational studies involving molecular docking and simulations have explored the potential of novel piperidine derivatives as inhibitors of SARS-CoV-2 Mpro. nih.gov These in silico analyses suggest that piperidine-based compounds can effectively bind to the active site of the protease, indicating their potential as powerful inhibitors. nih.gov

Further research has focused on improving piperidine-scaffold inhibitors originally developed for the SARS-CoV papain-like protease (PLpro) for activity against the SARS-CoV-2 PLpro. nih.gov A co-crystal structure of SARS-CoV-2 PLpro bound to an inhibitor (3k) has provided a basis for medicinal chemistry efforts to enhance binding and drug-like properties. nih.gov While much of the research is computational, it points to the utility of the piperidine framework in developing antiviral agents targeting viral proteases.

Protein Tyrosine Phosphatases (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.netnih.gov Research into inhibitors has included compounds with a piperidine structural component. In a study of oxovanadium(IV) and dioxovanadium(V) complexes, which are effective PTP1B inhibitors, molecular docking simulations revealed that the aromatic interaction of a piperidine ring with the Phe182 residue of the enzyme helps to stabilize the compound's position in the active site. nih.govresearchgate.net The most potent of these complexes exhibited IC50 values in the nanomolar range, with one compound, VOO(dipic)·H2O, showing an IC50 of 167.2 ± 8.0 nM. nih.gov

Other Relevant Enzymatic Systems

The versatility of the piperidine scaffold extends to the inhibition of other enzymatic systems.

Soluble Epoxide Hydrolase (sEH): A series of 2-(Piperidin-4-yl)acetamides have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation. These compounds demonstrated significant anti-inflammatory activity. mdpi.com

Pancreatic Lipase: Piperidine derivatives have been investigated for their potential to inhibit pancreatic lipase, a key enzyme in dietary fat absorption. mdpi.com In one study, pyrrolidine derivatives showed stronger inhibition than the tested piperidine derivatives, but the research highlights the potential of such heterocyclic compounds as anti-obesity agents. mdpi.com Another study identified piperidine derivatives as having promising dual inhibitory activity against both tyrosinase and pancreatic lipase. nih.gov

Tyrosinase: As mentioned, certain piperidine derivatives have shown dual inhibitory action, affecting tyrosinase, an enzyme involved in melanin production. This suggests potential applications in addressing hyperpigmentation. nih.gov

Receptor Binding and Signaling Pathway Analysis (in vitro cellular and biochemical assays)

Information regarding the direct binding of 2-(Piperidin-3-yl)acetamide or its derivatives to specific receptors and their subsequent effects on signaling pathways, as determined by in vitro cellular and biochemical assays, is limited in the available scientific literature. While the enzymatic inhibition studies described above imply downstream effects on signaling (e.g., modulation of cholinergic or monoaminergic systems), dedicated receptor binding assays and pathway analyses for compounds based on this specific scaffold are not as extensively reported. The functional consequences of enzyme inhibition, such as the potential increase in acetylcholine from cholinesterase inhibition or modulation of neurotransmitter levels from MAO inhibition, suggest an indirect influence on associated receptor systems. However, direct quantitative data on receptor affinity (e.g., Ki or Kd values) and specific signal transduction modulation from in vitro cellular assays are not currently available for this compound or its closely related derivatives.

Chemokine Receptors (e.g., CCR3, CCR1)

Currently, there is limited direct scientific literature available detailing the interaction of the specific compound this compound with chemokine receptors such as CCR3 and CCR1. Further research is required to elucidate any potential activity at these targets.

Serotonin Receptors (e.g., 5-HT2A)

While direct studies on this compound are limited, research into structurally related compounds provides insight into potential serotonergic activity. A study on 2-(Piperidin-3-yl)phthalimides, which share the core piperidin-3-yl structure, evaluated their binding affinity for several central nervous system receptors. nih.gov

These derivatives demonstrated notable binding to serotonin receptors, particularly 5-HT2A, 5-HT2B, and 5-HT3. nih.gov The affinity, measured as the inhibition constant (Ki), indicates the concentration of the compound required to inhibit 50% of receptor binding. One of the tested compounds showed the most potent interactions, with a Ki of 561 nM at the 5-HT2B receptor and 535 nM at the 5-HT3 receptor. nih.gov Another derivative displayed a Ki of 5.2 μM for the 5-HT2A receptor. nih.gov The modulation of 5-HT2A and 5-HT2B receptors by small molecules has been previously linked to anti-inflammatory effects. nih.gov

| Compound Derivative | Receptor Target | Binding Affinity (Ki) |

|---|---|---|

| 2-(Piperidin-3-yl)phthalimide Derivative 1 | 5-HT2A | 5.2 μM |

| 2-(Piperidin-3-yl)phthalimide Derivative 2 | 5-HT2B | 561 nM |

| 2-(Piperidin-3-yl)phthalimide Derivative 2 | 5-HT3 | 535 nM |

| 2-(Piperidin-3-yl)phthalimide Derivative 3 | 5-HT2B | 1.1 μM |

Oxytocin Receptor

Based on available scientific literature, there is no direct evidence to suggest that this compound acts as an antagonist or modulator of the oxytocin receptor. While other piperidine and piperazine-containing compounds have been investigated for oxytocin receptor antagonism, these are structurally distinct from this compound.

Melanin Concentrating Hormone Receptor 1 (MCH-R1)

Derivatives of 2-(piperidin-4-yl)acetamide, a positional isomer of the target compound, have been identified and optimized as antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). nih.gov MCH-R1 is a G protein-coupled receptor that plays a role in the regulation of energy homeostasis and feeding behavior. jst.go.jp

Structural investigation of these 2-piperidin-4-yl-acetamide derivatives revealed potent MCH-R1 antagonism with efficacy in in vivo models. nih.gov However, this line of research also identified a significant challenge: these compounds exhibited high affinity for the hERG potassium channel, an undesirable off-target effect. nih.gov Computational analysis was later performed on these derivatives to better understand the physicochemical features responsible for both MCH-R1 antagonism and hERG blocking activity. nih.gov This research aims to guide the design of new antagonists with reduced potential for cardiotoxic side effects. nih.gov

Calcium Channel Subtype Modulation (e.g., T-type)

The broader class of N-piperidinyl acetamide (B32628) derivatives has been investigated for its effects on calcium channels, particularly as blockers of T-type calcium channels. researchgate.net These channels are involved in a variety of physiological processes, and their modulation is a target for several therapeutic areas. nih.gov Research has demonstrated that piperidine-based compounds can act as potent and selective T-type calcium channel antagonists. researchgate.net The development of such compounds is seen as a potential therapeutic strategy for conditions characterized by unwanted T-type calcium channel activity. researchgate.netnih.gov

Cellular Response Studies (in vitro)

Antimicrobial Activity against Bacterial Strains

Various derivatives of piperidinyl acetamide have been synthesized and evaluated for their antimicrobial properties against a range of pathogenic bacteria. These studies demonstrate that the piperidine acetamide scaffold is a promising backbone for the development of new antibacterial agents.

One study investigated N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. ingentaconnect.com A specific compound from this series, bearing a benzhydryl and 4-methylpiperidin-1-yl moiety, showed notable antibacterial activity. It was as effective against Staphylococcus aureus as the antibiotic streptomycin and exhibited activity against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 62.5 μg/mL. ingentaconnect.com

Another investigation into new piperidine derivatives found that (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate displayed excellent antibacterial activity against both S. aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) when compared to standard drugs. biointerfaceresearch.com

Furthermore, research on acetamide derivatives of 2-mercaptobenzothiazole identified compounds with significant antibacterial activity against strains including E. coli, Salmonella typhi, S. aureus, and Bacillus subtilis. acs.org Certain derivatives exhibited MIC values that were close to, or in the case of B. subtilis, even lower than the standard drug levofloxacin. acs.org

| Compound Class/Derivative | Bacterial Strain | Observed Activity |

|---|---|---|

| N-(benzhydryl)-4-methylpiperidin-1-yl-acetamide | S. aureus | Activity comparable to streptomycin. |

| N-(benzhydryl)-4-methylpiperidin-1-yl-acetamide | P. aeruginosa | MIC of 62.5 μg/mL. |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | S. aureus | Excellent activity compared to chloramphenicol. |

| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | E. coli | Excellent activity compared to chloramphenicol. |

| 2-Mercaptobenzothiazole acetamide derivative | S. typhi | MIC close to levofloxacin. |

| 2-Mercaptobenzothiazole acetamide derivative | B. subtilis | MIC lower than or equal to levofloxacin. |

Antifungal Activity against Fungal Strains (e.g., C. auris, C. albicans)

The emergence of multidrug-resistant fungal pathogens like Candida auris poses a significant threat to public health, necessitating the development of novel antifungal agents. In this context, derivatives of this compound have been synthesized and evaluated for their antifungal properties.

A study investigating a series of novel piperidine-based 1,2,3-triazolylacetamide derivatives demonstrated significant antifungal activity against clinical isolates of C. auris. nih.gov Among the six synthesized derivatives (pta1-pta6), three compounds, pta1, pta2, and pta3, exhibited the highest efficacy. These compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentration (MFC) values between 0.97 to 3.9 μg/mL. nih.gov Further investigation into their mechanism of action revealed that these derivatives induce cell cycle arrest and apoptosis in C. auris. nih.gov Exposure to these compounds led to disruption of the fungal cell membrane integrity and triggered apoptotic pathways, confirming their fungicidal behavior. nih.gov

While specific data on the activity of the parent compound, this compound, against C. auris or C. albicans is not extensively detailed in the reviewed literature, the potent activity of its triazolylacetamide derivatives highlights the potential of the piperidine-acetamide scaffold in the design of new antifungal drugs.

**Antifungal Activity of Piperidine-based 1,2,3-triazolylacetamide Derivatives against *Candida auris***

| Compound | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| pta1 | 0.24 - 0.97 | 0.97 - 3.9 |

| pta2 | 0.24 - 0.97 | 0.97 - 3.9 |

| pta3 | 0.24 - 0.97 | 0.97 - 3.9 |

| pta4 | >3.9 | >3.9 |

| pta5 | >3.9 | >3.9 |

| pta6 | >3.9 | >3.9 |

In Vitro Cytotoxicity Profiling in Defined Cell Lines (e.g., cancer cell lines, normal cell lines for selectivity)

The cytotoxic potential of piperidine-containing compounds, including derivatives of this compound, has been evaluated against various cancer cell lines to assess their potential as anticancer agents. A key aspect of this research is to determine the selectivity of these compounds, favoring toxicity towards cancerous cells while sparing normal, healthy cells.

Research on a series of piperidone compounds, which share the piperidine core structure, has demonstrated tumor-selective cytotoxicity. nih.gov Three such compounds, designated P3, P4, and P5, induced cytotoxic effects in a panel of nine tumorigenic cell lines at low micromolar concentrations. nih.gov The average cytotoxic concentration at which 50% of the cell population is killed (CC50) for these compounds against the cancer cell lines were 2.26 µM, 1.91 µM, and 1.52 µM, respectively. nih.gov

Crucially, these piperidone derivatives exhibited selectivity for cancer cells. When tested against non-malignant cell lines (Hs27 and MCF-10A), the average CC50 values were higher, at 4.99 µM, 3.83 µM, and 3.84 µM for P3, P4, and P5, respectively. nih.gov This indicates a greater tolerance of normal cells to these compounds and suggests a therapeutic window for their potential use in cancer therapy. nih.gov The mechanism of action for these compounds was found to involve the induction of the intrinsic pathway of apoptosis. nih.gov

Similarly, studies on various phenylacetamide derivatives have shown potent cytotoxic effects against cancer cell lines such as MDA-MB468, PC12, and MCF7. tbzmed.ac.ir For instance, one derivative with a para-nitro group exhibited a strong cytotoxic effect against MDA-MB468 cells with an IC50 value of 0.76±0.09 µM. tbzmed.ac.ir

Cytotoxicity of Piperidone Derivatives in Cancerous and Non-Cancerous Cell Lines

| Compound | Average CC50 in Cancer Cell Lines (µM) | Average CC50 in Non-Cancerous Cell Lines (µM) |

|---|---|---|

| P3 | 2.26 | 4.99 |

| P4 | 1.91 | 3.83 |

| P5 | 1.52 | 3.84 |

Investigation of Intracellular Pathway Modulation (e.g., Hedgehog Signaling Pathway, Nrf2-ARE Pathway)

The interaction of this compound derivatives with key intracellular signaling pathways is an area of active research to elucidate their mechanisms of action.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is implicated in various cancers. Research has shown that piperazic acid, a non-proteinogenic amino acid that can be incorporated into more complex molecules, and its derivatives can modulate this pathway. Specifically, these compounds have been found to down-regulate the expression of Gli1, a key transcription factor in the Hh pathway, in cell-based assays. nih.gov Structure-activity relationship studies have indicated that amide derivatives of piperazic acid are more potent inhibitors of Gli1 than piperazic acid itself, without significant toxicity. nih.gov This suggests that the piperidine-related scaffold could be a valuable starting point for the development of Hh pathway inhibitors.

Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. frontiersin.orgmdpi.com Activation of this pathway leads to the expression of numerous antioxidant and detoxification genes. frontiersin.orgnih.gov While direct modulation of the Nrf2-ARE pathway by this compound has not been extensively documented, the broader class of compounds with related structural motifs has been studied. For instance, dimethyl fumarate (DMF), a known Nrf2 activator, is used in the treatment of multiple sclerosis. nih.gov The ability of compounds to activate the Nrf2 pathway is often assessed by measuring the expression of its target genes, such as NAD(P)H quinone oxidoreductase-1 (NQO1) and heme oxygenase-1 (HO-1). frontiersin.orgnih.gov The investigation of this compound and its derivatives for their ability to modulate this protective pathway could reveal further therapeutic potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Elucidation

Influence of Stereochemistry on Biological Target Recognition

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For 2-(Piperidin-3-yl)acetamide, the chiral center at the 3-position of the piperidine (B6355638) ring gives rise to two enantiomers: (R)-2-(Piperidin-3-yl)acetamide and (S)-2-(Piperidin-3-yl)acetamide. The differential orientation of the acetamide (B32628) group in these enantiomers can lead to significant variations in their binding affinity and efficacy at a given biological target.

While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from closely related structures. For instance, in a study of 2-(Piperidin-3-yl)phthalimide derivatives, which share the chiral piperidin-3-yl core, the (R)- and (S)-enantiomers displayed distinct profiles in their ability to modulate inflammatory responses. Specifically, when evaluated for their anti-inflammatory effects in LPS-challenged RAW 264.7 cells, the individual enantiomers, (R)-7 and (S)-8, exhibited more pronounced dose-dependent reductions in nitrite and IL-6 levels compared to the racemic mixture nih.gov. This suggests that one enantiomer likely possesses a more favorable interaction with the biological target(s) responsible for these effects. Such stereospecificity is a common phenomenon in pharmacology, where the precise spatial arrangement of functional groups is necessary for optimal interaction with the chiral environment of a receptor's binding site.

The differential activity of enantiomers underscores the importance of stereoselective synthesis and testing in drug discovery. The orientation of the acetamide side chain in either the R or S configuration will dictate how the molecule presents its key pharmacophoric features—such as hydrogen bond donors and acceptors—to the amino acid residues within a target's binding pocket. A suboptimal fit for one enantiomer can result in reduced potency or even a different pharmacological profile altogether.

Rational Design Principles Based on Substituent Effects and Core Modifications

The rational design of analogs of this compound involves strategic modifications of its core structure to enhance potency, selectivity, and pharmacokinetic properties. These modifications can be broadly categorized into substituent effects on the piperidine ring and the acetamide moiety, as well as alterations to the core piperidine scaffold itself.

Substituent Effects:

The piperidine ring and the acetamide group offer multiple points for substitution. The nature of these substituents—their size, lipophilicity, and electronic properties—can profoundly influence the molecule's interaction with its biological target.

Piperidine Nitrogen (N1): The secondary amine of the piperidine ring is a key site for modification. Alkylation or acylation at this position can significantly alter the compound's physicochemical properties and biological activity. For example, in a series of 2-(Piperidin-4-yl)acetamide derivatives, which are positional isomers of the title compound, modifications at the N1 position with various sulfonyl and acetyl groups were explored to modulate their activity as soluble epoxide hydrolase (sEH) inhibitors. These modifications directly impact the molecule's polarity and its ability to form interactions within the enzyme's active site mdpi.com.

Piperidine Ring Carbons: Substitution on the carbon atoms of the piperidine ring can introduce steric bulk or additional functional groups that can probe for specific interactions with a target. For instance, studies on piperidine-substituted quinolones have shown that small substituents at certain positions on the piperidine ring can be well-tolerated and can even improve pharmacokinetic properties like oral bioavailability nih.gov.

Core Modifications:

Altering the central piperidine ring can lead to the discovery of novel scaffolds with improved properties. This can involve changing the ring size (e.g., to a pyrrolidine or azepane), introducing heteroatoms, or creating more rigid, bicyclic structures. The goal of such modifications is often to lock the molecule into a more bioactive conformation, thereby increasing affinity and reducing off-target effects.

A computational analysis of 2-piperidin-4-yl-acetamide derivatives highlighted that hydrophobic properties on the van der Waals surface of the molecules are favorable for MCH R1 antagonistic activity, while the presence of polar or electronegative groups is detrimental rsc.org. This suggests that rational design efforts for this class of compounds should focus on optimizing the hydrophobic character of the molecule.

Development of Pharmacophore Models

A pharmacophore model is a three-dimensional representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response. The development of such models is a crucial step in rational drug design and virtual screening.

A pharmacophore model for this compound and its analogs would typically include features such as:

Hydrogen Bond Donors: The N-H groups of the piperidine ring and the primary amide.

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetamide group and the nitrogen atom of the piperidine ring.

Hydrophobic Features: The aliphatic carbon backbone of the piperidine ring.

Positive Ionizable Feature: The piperidine nitrogen, which is basic and likely protonated at physiological pH.

The development of a pharmacophore model can be approached in two ways: ligand-based or structure-based.

Ligand-Based Pharmacophore Modeling: This approach is used when the three-dimensional structure of the biological target is unknown. It involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity dergipark.org.trnih.gov.

Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be derived from the key interactions observed between the ligand and the amino acid residues in the binding site dovepress.com.

For derivatives of the 2-(piperidin-yl)acetamide scaffold, pharmacophore models can be instrumental in identifying novel compounds with desired biological activities through virtual screening of large chemical databases.

Correlation of Structural Features with In Vitro Efficacy and Selectivity

The in vitro efficacy and selectivity of this compound analogs are directly correlated with their structural features. By systematically modifying the molecule and evaluating the resulting compounds in biological assays, a clear structure-activity relationship can be established.

Insights from the study of 2-(Piperidin-4-yl)acetamides as sEH inhibitors demonstrate this correlation. In this series, the nature of the substituent on the piperidine nitrogen was found to be critical for inhibitory potency. The introduction of different functional groups led to a range of activities, highlighting the sensitivity of the target enzyme to the chemical properties of this part of the molecule mdpi.com.

Similarly, in the 2-(Piperidin-3-yl)phthalimide series, the stereochemistry at the C3 position and the nature of the substituent on the piperidine nitrogen influenced the compounds' ability to reduce inflammatory markers in a cellular assay nih.gov. The secondary amine analogs (where the piperidine nitrogen is unsubstituted) were among the most effective in reducing nitrite and IL-6 levels.

The following interactive table illustrates a hypothetical SAR for this compound analogs, drawing on principles observed in related structures.

| Modification | Structural Feature | Predicted Impact on Efficacy | Rationale |

| Piperidine N1 Substitution | Small alkyl group | May be tolerated or slightly decrease activity | Maintains basicity, adds minimal steric bulk |

| Bulky aromatic group | Likely to decrease activity | Potential for steric hindrance in the binding pocket | |

| Acetyl group | May increase or decrease activity | Neutralizes the basic nitrogen, alters hydrogen bonding potential | |

| Acetamide N' Substitution | Small alkyl group | May be tolerated | Can probe for additional hydrophobic interactions |

| Phenyl group | May increase activity | Potential for pi-stacking or hydrophobic interactions | |

| Piperidine Ring Substitution | Methyl group at C4 | May be tolerated | Probes for small pockets in the binding site |

| Hydroxyl group at C4 | May increase activity | Potential for additional hydrogen bonding |

This table is for illustrative purposes and is based on general SAR principles and data from analogous compounds.

Ligand Efficiency and Lipophilic Efficiency Analysis

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like physicochemical properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess the quality of a compound and to guide its optimization.

Ligand Efficiency (LE):

Ligand efficiency is a measure of the binding energy per non-hydrogen atom (heavy atom) of a molecule. It is calculated as:

LE = -2.44 * (pIC50 / HA)

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and HA is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is achieving its potency through efficient interactions with the target, rather than simply by being large.

Lipophilic Efficiency (LipE):

Lipophilic efficiency, also known as ligand-lipophilicity efficiency (LLE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LipE = pIC50 - logP

High lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. LipE provides a way to optimize potency while controlling lipophilicity. A higher LipE value is preferred, with a value greater than 5 often considered a benchmark for a quality lead compound sciforschenonline.orguniroma1.it.

For this compound and its analogs, these efficiency metrics are invaluable for guiding the optimization process. For example, if a modification that increases potency also leads to a significant increase in lipophilicity, the LipE may not improve or could even decrease. This would signal that the potency gain is primarily due to non-specific hydrophobic interactions, which is often undesirable. The goal is to identify modifications that increase potency without a concomitant increase in lipophilicity, thus leading to a higher LipE.

The following interactive table provides a hypothetical analysis of efficiency metrics for a series of this compound analogs.

| Compound | pIC50 | logP | Heavy Atoms (HA) | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

| This compound | 6.0 | 0.5 | 10 | 1.46 | 5.5 |

| N1-methyl analog | 6.2 | 0.8 | 11 | 1.37 | 5.4 |

| N1-phenyl analog | 7.5 | 2.5 | 16 | 1.14 | 5.0 |

| N'-phenyl analog | 7.0 | 2.2 | 16 | 1.07 | 4.8 |

This table contains hypothetical data for illustrative purposes.

By analyzing these efficiency metrics, medicinal chemists can make more informed decisions about which analogs to prioritize for further development, ultimately leading to the discovery of safer and more effective drugs.

Role As a Synthetic Intermediate and Building Block in Chemical Biology and Organic Synthesis

Precursor for Advanced Organic Transformations

The inherent reactivity of the piperidine (B6355638) nitrogen and the acetamide (B32628) group in 2-(Piperidin-3-yl)acetamide makes it a suitable precursor for a variety of advanced organic transformations. The secondary amine of the piperidine ring can readily undergo N-alkylation, N-arylation, acylation, and sulfonylation reactions, allowing for the introduction of diverse substituents. These transformations are fundamental in modifying the steric and electronic properties of the molecule, which can be crucial for tuning its biological activity or its utility in subsequent synthetic steps.

Recent advances in synthetic methodologies have expanded the toolkit for modifying piperidine scaffolds. mdpi.com These include transition metal-catalyzed cross-coupling reactions, C-H activation, and asymmetric synthesis, which can be applied to derivatives of this compound to create complex and stereochemically defined molecules. nih.gov The ability to selectively functionalize either the ring nitrogen or the side chain provides a high degree of control in the synthetic process.

Table 1: Potential Advanced Organic Transformations of this compound

| Transformation | Reagents and Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Aryl Piperidine |

| N-Acylation | Acyl chloride or Anhydride, Base | N-Acyl Piperidine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent | N-Alkyl Piperidine |

| Amide Hydrolysis | Acid or Base, Water | Carboxylic Acid |

| Amide Reduction | LiAlH₄ or other reducing agents | Primary Amine |

| Cyclization | Dehydrating agent | Bicyclic Heterocycle |

Integration into Diverse Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal building block for the synthesis of diverse heterocyclic systems. The piperidine nitrogen can act as a nucleophile in condensation reactions with various electrophiles to form new rings. For example, it can be a key component in the construction of fused heterocyclic systems, which are prevalent in many biologically active molecules.

One important class of heterocycles that can be synthesized using piperidine-containing building blocks are imidazo[1,2-a]pyridines. These structures are known to possess a wide range of biological activities. westminster.ac.ukresearchgate.net The synthesis of these compounds often involves the reaction of an aminopyridine derivative with an α-haloketone or a related species. While not a direct precursor in the classical sense, derivatives of this compound could be envisioned to participate in multicomponent reactions leading to such fused systems.

Another significant class of fused heterocycles are pyrazolo[1,5-a]pyrimidines. nih.govnih.govias.ac.inmdpi.comresearchgate.net The synthesis of these compounds often involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. Although the direct involvement of this compound is not explicitly detailed in the literature, its structural motifs can be incorporated into precursors for such cyclization reactions. The versatility of the piperidine scaffold allows for its integration into various synthetic routes targeting complex heterocyclic frameworks. researchgate.net

Table 2: Examples of Heterocyclic Systems Incorporating a Piperidine Scaffold

| Heterocyclic System | General Synthetic Strategy | Potential Role of Piperidine Moiety |

| Imidazo[1,2-a]pyridines | Condensation of an aminopyridine with an α-haloketone | Part of a precursor molecule or catalyst |

| Pyrazolo[1,5-a]pyrimidines | Condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound | Incorporated into the 1,3-dicarbonyl precursor |

| Fused Bicyclic Piperidines | Intramolecular cyclization of a functionalized piperidine | Core scaffold of the resulting bicyclic system |

| Piperidin-3-yl-oxathiazol-2-ones | Cyclization of piperidine carboxamides | Starting material for the carboxamide |

Contribution to Chemical Library Synthesis (e.g., combinatorial chemistry)

The structural features of this compound make it a valuable building block for the synthesis of chemical libraries, particularly through combinatorial chemistry approaches. nih.gov Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. The two points of diversity on this compound—the piperidine nitrogen and the acetamide side chain—can be independently modified to generate a vast array of derivatives.